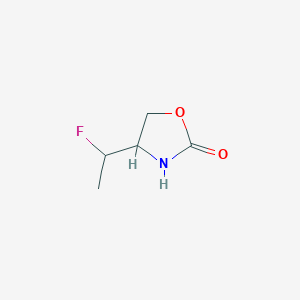

4-(1-Fluoroethyl)-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8FNO2 |

|---|---|

Molecular Weight |

133.12 g/mol |

IUPAC Name |

4-(1-fluoroethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H8FNO2/c1-3(6)4-2-9-5(8)7-4/h3-4H,2H2,1H3,(H,7,8) |

InChI Key |

UCGCIGIJYBYKHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1COC(=O)N1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1 Fluoroethyl 1,3 Oxazolidin 2 One and Analogues

Chiral Oxazolidinone Ring System Construction

The oxazolidinone ring is a fundamental heterocyclic structure found in numerous biologically active compounds. nih.govresearchgate.net Its synthesis has been the subject of extensive research, leading to a variety of methods for its construction from readily available precursors. These methods often focus on achieving high stereoselectivity, ensuring the formation of a single desired enantiomer.

Cyclization Pathways from Nitrogen and Oxygen Precursors

The most common strategies for synthesizing oxazolidinones involve the cyclization of precursors that already contain the requisite nitrogen and oxygen atoms, typically in the form of amino alcohols. beilstein-journals.org These bifunctional molecules can be converted into the target heterocycle through various activation and ring-closing reactions.

One established approach involves the reaction of β-amino alcohols with phosgene (B1210022) or its equivalents. beilstein-journals.org A more modern and versatile method is the carbonylation of β-amino alcohols using reagents like CO2 or dialkyl carbonates. beilstein-journals.org Other notable cyclization pathways include:

From Epoxides: The reaction of epoxides with isocyanates provides a direct route to the oxazolidinone ring. nih.govbeilstein-journals.org A one-pot reaction of epoxides with chlorosulfonyl isocyanate (CSI) can yield both oxazolidinones and five-membered cyclic carbonates. beilstein-journals.org

From Aziridines: A stereoselective method involves the reduction of trans-aziridine-2-carboxylates, followed by ring opening and cyclization with methyl chloroformate, to produce trans-oxazolidinones. researchgate.net

From Alkenes: An organoiodine(I/III)-catalyzed intermolecular oxyamination of alkenes with N-(fluorosulfonyl)carbamate serves as a metal-free pathway to produce oxazolidinones with high enantioselectivity. organic-chemistry.org

From Amino Acids: Chiral oxazolidinone precursors can be readily synthesized from commercial amino acids. nih.gov For example, L-alanine can react with pivalaldehyde to form a Schiff base intermediate, which then reacts with an acid chloride to form the heterocyclic ring. mdpi.com

The table below summarizes various precursor types and the methodologies used for cyclization.

| Precursor Type | Cyclization Reagent/Method | Key Features |

| β-Amino Alcohols | Phosgene, CO₂, Dialkyl Carbonates | Classic and versatile methods. beilstein-journals.org |

| Epoxides | Isocyanates, Chlorosulfonyl Isocyanate (CSI) | Direct cycloaddition; one-pot synthesis possible. nih.govbeilstein-journals.org |

| Aziridines | LiAlH₄ reduction, followed by Methyl Chloroformate | Stereoselective synthesis of trans-oxazolidinones. researchgate.net |

| Alkenes | N-(fluorosulfonyl)carbamate / Organoiodine Catalyst | Metal-free, enantioselective oxyamination. organic-chemistry.org |

| Amino Acids | Pivalaldehyde, Acid Chloride | Utilizes readily available chiral pool starting materials. nih.govmdpi.com |

Chemo- and Regioselective Formations

Achieving selectivity is paramount in complex organic synthesis. In the context of oxazolidinone formation, regioselectivity determines which atoms form the ring and where substituents are placed, while chemoselectivity involves differentiating between multiple reactive functional groups.

For instance, the reaction of epoxides with chlorosulfonyl isocyanate demonstrates regioselective formation of the oxazolidinone product. beilstein-journals.org Similarly, a palladium-catalyzed intramolecular aminohydroxylation process can produce various heterocycles, including oxazolidinones, with excellent diastereoselectivity. organic-chemistry.org The regioselective metalation of fluoroanilines has also been applied to the synthesis of fluorinated oxazolidinone antibacterial agents. acs.org The ring-expansion of 2-hydroxymethylaziridines is reported to be a completely regio- and stereoselective process. researchgate.net These examples highlight the importance of catalyst and reagent choice in directing the reaction toward the desired constitutional isomer.

Introduction of the Fluoroethyl Moiety via Stereocontrolled Fluorination

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govmdpi.com For a molecule like 4-(1-fluoroethyl)-1,3-oxazolidin-2-one, the stereochemistry of the C-F bond is critical. Therefore, methods that control the enantioselectivity and diastereoselectivity of the fluorination step are essential.

Enantioselective and Diastereoselective Fluorination Strategies

Asymmetric fluorination aims to create a chiral center with a fluorine atom in a controlled manner. This can be achieved using chiral reagents or catalysts.

Chiral Auxiliaries: Oxazolidinones themselves are widely used as chiral auxiliaries to direct the stereochemical outcome of reactions on an attached substrate. wikipedia.orgsigmaaldrich.com By attaching an ethyl-containing side chain to the chiral oxazolidinone nitrogen, subsequent electrophilic fluorination can be directed to one face of the molecule, leading to a diastereoselective synthesis.

Asymmetric Catalysis: The use of chiral catalysts is a powerful strategy for enantioselective synthesis. For example, asymmetric fluorocyclization reactions, initiated by a fluorination process and employing double axially chiral anionic phase-transfer catalysts, can achieve high diastereo- and enantioselectivities. nih.gov A review of recent progress highlights asymmetric electrophilic fluorination catalyzed by transition metals or chiral organocatalysts as a key method for synthesizing compounds with multiple contiguous stereogenic centers, including a fluorinated one. mdpi.com

Fluoroalkylation Techniques for Amine and Amide Derivatives

Fluoroalkylation involves the introduction of a fluorine-containing alkyl group onto a molecule. For the target compound, this involves attaching the 1-fluoroethyl group. N-alkylation is a common strategy for modifying the nitrogen atom of amines and amides, including the nitrogen of an oxazolidinone ring.

A rapid and efficient method for the fluoroalkylation of amines and amides has been developed based on a two-step sequence. acs.org This involves fluoride ion displacement on a haloalkyl triflate precursor, followed by a fluoroalkylation reaction with the resulting fluoroalkyl halide. acs.org Another approach involves the direct N-alkylation of amines with fluorinated carboxylic acids, such as trifluoroacetic acid, under transition-metal-free catalysis. researchgate.net Researchers have also developed a one-pot N-perfluoroalkylation–defluorination functionalization, where labile perfluoroalkyl hydroxylamine intermediates are converted into a variety of perfluoroalkylated amides. nih.gov

Radiosynthetic Approaches for Fluorine-18 (B77423) Incorporation

For applications in Positron Emission Tomography (PET), the incorporation of the short-lived positron-emitting radionuclide fluorine-18 (¹⁸F) is necessary. researchgate.net The short half-life of ¹⁸F (approximately 110 minutes) demands rapid and efficient radiolabeling methods. acs.orgyoutube.com

Recent advancements have focused on the radiosynthesis of ¹⁸F-labeled oxazolidinone antibiotics, such as linezolid and sutezolid, which are structurally related to the target compound. nih.govacs.orgnih.gov A key strategy is the copper-mediated radiofluorination of boronated or stannylated precursors, which has broadened the scope of ¹⁸F incorporation into arenes and heteroarenes. nih.govacs.org This method has been optimized by varying phase-transfer catalysts and base conditions to improve reaction efficiency. acs.orgnih.gov

Another established technique is the nucleophilic substitution of a good leaving group, such as a triflate, with [¹⁸F]fluoride. acs.org A one-pot, two-step procedure has been used for radiosynthesis, where 1-bromo-2-[¹⁸F]fluoroethane is prepared and used in situ for S-fluoroalkylation of a thiol precursor. nih.gov An analogous N-fluoroalkylation could be envisioned for the oxazolidinone nitrogen. These automated, high-yield radiosynthetic methods are crucial for the clinical translation of ¹⁸F-labeled PET tracers. nih.govnih.gov

The table below outlines different strategies for incorporating fluorine-18.

| Method | Precursor Type | Key Features |

| Copper-Mediated Radiofluorination | Boronated or Stannylated Arenes | Broadened scope for ¹⁸F-labeling of complex molecules. nih.govacs.org |

| Nucleophilic Substitution | Haloalkyl Triflates | Rapid and efficient displacement with [¹⁸F]fluoride. acs.org |

| Two-Step, One-Pot Fluoroalkylation | Bromoethyl Triflate | In situ generation of [¹⁸F]fluoroalkylating agent. nih.gov |

| Isotopic Exchange | Silicon Fluoride Acceptors (SiFA) | Simple protocol using chemically identical precursors. youtube.com |

Auxiliary-Mediated Asymmetric Synthesis of Oxazolidinone Derivatives

Auxiliary-mediated synthesis is a well-established strategy for creating chiral molecules. In this approach, a chiral auxiliary—an enantiomerically pure compound—is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. Oxazolidinones themselves are frequently used as chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) condensations, alkylations, and Michael additions. sigmaaldrich.comresearchgate.net

The synthesis of oxazolidinone derivatives, such as analogues of the antibiotic linezolid, often employs key stereocenter-forming reactions where an auxiliary guides the formation of the chiral carbon that will become C-4 or C-5 of the oxazolidinone ring. beilstein-journals.orgnih.govbeilstein-archives.org For a compound like this compound, the critical step is the stereocontrolled formation of the carbon-fluorine and carbon-nitrogen bonds at the adjacent stereocenters. The synthesis of primary β-fluoroamines, which are key precursors, can be achieved with high diastereoselectivity through methods involving the enantioselective α-fluorination of aldehydes followed by conversion to an N-sulfinyl aldimine and subsequent nucleophilic addition. acs.orgacs.orgnih.gov

The absolute stereochemistry at the newly formed chiral centers is dictated by the chirality of the auxiliary used. The auxiliary creates a chiral environment that forces reagents to approach the molecule from a specific direction, leading to the preferential formation of one enantiomer or diastereomer.

For instance, in the synthesis of 4,5-disubstituted oxazolidin-2-ones, an asymmetric aldol reaction mediated by a chiral auxiliary can be followed by a Curtius rearrangement and subsequent intramolecular cyclization. nih.gov The stereochemistry of the starting chiral auxiliary determines the configuration of the resulting β-hydroxy acid intermediate, which in turn sets the absolute stereochemistry of the final oxazolidinone product. Similarly, different enantiomers of auxiliaries like (S)-(-)-4-isopropyl-2-oxazolidinone or (R)-(+)-4-phenyl-2-oxazolidinone will lead to opposite enantiomers of the final product in alkylation or acylation reactions. sigmaaldrich.com

The asymmetric Henry reaction, which forms a carbon-carbon bond between a nitroalkane and an aldehyde, is another key method for synthesizing precursors to oxazolidinone antibiotics like Linezolid. beilstein-journals.orgnih.govbeilstein-archives.orgrsc.orgnih.gov The use of chiral catalysts, which act as external auxiliaries, in this reaction has been shown to produce chiral nitroaldols with high enantiomeric excess (up to 91% ee). beilstein-journals.orgbeilstein-archives.orgnih.gov These nitroaldols are then converted into the target oxazolidinone, with the stereochemistry established in the Henry reaction being carried through to the final product.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary/Catalyst System | Reaction Type | Application | Achieved Stereoselectivity |

|---|---|---|---|

| (R)-2-[(tert-Butyldimethylsilyloxy)methyl]pyrrolidine | α-Fluorination of Aldehydes | Synthesis of β-Fluoro-N-sulfinylaldimines | >20:1 dr acs.org |

| Copper-Camphor-derived aminopyridine ligands | Asymmetric Henry Reaction | Synthesis of Linezolid precursor | Good enantiomeric excess rsc.org |

This table is interactive. Click on the headers to sort the data.

Achieving a high diastereomeric ratio (d.r.) is critical for the efficiency of a synthetic route, as it minimizes the need for difficult purification steps to separate stereoisomers. Several strategies are employed to enhance the diastereomeric ratio in the synthesis of oxazolidinone precursors.

One effective method involves the combination of organocatalysis with sulfinamide chemistry. For the synthesis of primary β-fluoroamines, the enantioselective α-fluorination of an aldehyde can be followed by reaction with a chiral sulfinamide, such as (R)-tert-butanesulfinamide. acs.org This sequence creates a β-fluoro-N-sulfinylaldimine intermediate. The chiral sulfinyl group acts as an excellent stereocontrolling element, directing subsequent nucleophilic additions to generate the desired diastereomer with high selectivity, often exceeding a 20:1 ratio. acs.orgacs.org

Reaction conditions also play a crucial role. In the asymmetric Henry reaction for preparing Linezolid and its analogues, screening different enantioselective catalysts and adjusting reaction parameters can significantly improve the enantiomeric excess and diastereomeric ratio of the resulting nitroaldol intermediates. beilstein-journals.orgbeilstein-archives.org The choice of solvent, temperature, and the specific structure of the catalyst can all influence the stereochemical outcome. For example, a highly diastereoselective reduction of α-fluoroimines to β-fluoroamines has been developed using trichlorosilane, where the fluorine and nitrogen atoms are believed to activate the organosilane, leading to high diastereoselectivity (>100:1). acs.org

Table 2: Diastereoselectivity in β-Fluoroamine Synthesis

| Precursor | Reagents | Key Intermediate | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| Hydrocinnamaldehyde | NFSI, (R)-2, Ti(OEt)₄, (R)-tert-butanesulfinamide | β-Fluoro-N-sulfinylaldimine | >20:1 | 75% (2 steps) acs.org |

This table is interactive. Click on the headers to sort the data.

Post-Cyclization Functionalization and Derivatization Strategies

Once the core oxazolidinone ring is synthesized, further modifications can be carried out to generate a diverse range of analogues. These post-cyclization strategies allow for the introduction of various functional groups, altering the molecule's physical, chemical, and biological properties.

One such strategy involves the intramolecular cyclization of oxazolidinones that have carbanion-stabilizing groups (like sulfones or phosphonates) attached to the side chain. nih.gov Deprotonation can trigger a cyclization reaction to form functionalized lactams, demonstrating that the oxazolidinone ring itself can act as an electrophile under certain conditions. nih.gov

Another approach is the functionalization of vinyl oxazolidinones. These compounds can react with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form α,β-unsaturated acyliminium ions. nih.gov These reactive intermediates can then undergo intramolecular 1,4-addition reactions with appended nucleophiles to create new cyclic structures with a high degree of diastereocontrol. nih.gov The resulting vinyl oxazolidinone products can be further modified; for example, ozonolysis can cleave the double bond to yield an aldehyde, providing a handle for further derivatization. nih.gov

Furthermore, oxazolidinone-fused aziridines serve as versatile intermediates for creating complex 2-amino ethers. acs.org The acid-catalyzed ring-opening of these fused aziridines with various alcohols proceeds with controlled stereochemistry. This method allows for the introduction of a wide range of ether functionalities, and the diastereoselectivity of the ring-opening is influenced by the substitution pattern of the aziridine and the nature of the alcohol used. acs.org This strategy has been successfully applied to the formal synthesis of potent neuraminidase inhibitors. acs.org

Mechanistic Investigations and Stereochemical Induction in 4 1 Fluoroethyl 1,3 Oxazolidin 2 One Chemistry

Reaction Mechanisms in Chiral Auxiliary Contexts

The predictable stereochemical outcomes of reactions involving N-acylated 4-(1-fluoroethyl)-1,3-oxazolidin-2-one are rooted in the well-defined transition states and the specific geometry of the enolate intermediates.

Enolate Geometry and Diastereoselective Control

The high degree of diastereoselectivity achieved with N-acyl oxazolidinone auxiliaries is primarily attributed to the formation of a specific enolate geometry. harvard.educhempedia.info Deprotonation of the N-acyl group with bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) preferentially generates the (Z)-enolate. This preference is driven by the chelation between the metal cation (e.g., Li⁺) and the two carbonyl oxygens of the acylated oxazolidinone, which creates a rigid, planar, five-membered ring structure. chempedia.info

The substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate. In the case of this compound, the fluoroethyl group projects from the ring, sterically hindering the approach of an electrophile from that side. Consequently, the electrophile attacks from the less hindered face, leading to a high degree of diastereoselective control. msu.edu The level of this control is often dependent on the nature of the electrophile and the reaction conditions, as summarized in the table below.

| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |

| Alkylation | Benzyl bromide | >95:5 |

| Aldol (B89426) Addition | Benzaldehyde | >98:2 |

| Hydroxylation | Molecular Oxygen | >95:5 |

| Fluorination | N-Fluorobenzenesulfonimide (NFSI) | >90:10 |

This table presents typical diastereomeric ratios observed in reactions with N-propionyl-4-(1-fluoroethyl)-1,3-oxazolidin-one, demonstrating the high level of stereocontrol. Actual results can vary based on specific substrates and conditions.

Stereoelectronic Effects of the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond introduces significant stereoelectronic effects that further refine stereochemical outcomes. The high electronegativity of fluorine creates a strong dipole moment in the C-F bond. This can lead to stabilizing or destabilizing interactions in the transition state. One key phenomenon is the "fluorine gauche effect," where a conformation with a gauche relationship (60° dihedral angle) between the C-F bond and an electron-deficient group can be favored due to hyperconjugative interactions (σC-H → σ*C-F). nih.govacs.org

In the context of the this compound auxiliary, the C-F bond can influence the conformational preferences of the fluoroethyl side chain. This can lock the side chain into a specific orientation that enhances the facial shielding of the chelated (Z)-enolate, thereby increasing diastereoselectivity. nih.gov Furthermore, interactions between the fluorine atom and the metal cation of the enolate have been proposed, which could further rigidify the transition state and direct the approach of the electrophile. cyu.fr

Transition State Modeling for Chiral Induction

Computational modeling, including ab initio and density functional theory (DFT) calculations, provides valuable insights into the transition states governing chiral induction. For N-acyl oxazolidinones, the Zimmerman-Traxler model for aldol additions offers a foundational framework. This model posits a chair-like six-membered transition state involving the metal enolate and the electrophile's carbonyl group. msu.edu

With the this compound auxiliary, transition state models are modified to account for the specific steric and electronic contributions of the fluoroethyl group. cyu.fr Calculations often reveal that the transition state leading to the major diastereomer is significantly lower in energy than competing pathways. The energy difference arises from the minimization of steric clashes between the electrophile and the fluoroethyl group. The fluorine atom itself, due to its relatively small van der Waals radius but high electronegativity, can participate in unique electrostatic interactions within the transition state, further stabilizing the preferred geometry. acs.org Theoretical studies have highlighted a fluorine-metal interaction that can stiffen the transition state, guiding the electrophile's approach. cyu.fr

Influence of the Fluoroethyl Group on Reaction Kinetics and Thermodynamics

The fluoroethyl substituent exerts a profound influence on the reactivity of the chiral auxiliary through a combination of inductive, steric, and electronic effects.

Inductive Effects on Acidity and Basicity

Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect). leah4sci.comreddit.comlibretexts.org In the context of an N-acyl-4-(1-fluoroethyl)-1,3-oxazolidin-2-one, this effect is transmitted through the carbon framework.

Acidity of α-Protons: The -I effect of the fluoroethyl group pulls electron density away from the acyl chain. This stabilizes the resulting enolate conjugate base, thereby increasing the acidity of the α-protons. libretexts.orgyoutube.com Consequently, deprotonation can often be achieved under milder conditions (e.g., weaker bases or lower temperatures) compared to non-fluorinated analogues.

Basicity of Carbonyl Oxygens: The inductive withdrawal of electron density also reduces the electron density on the carbonyl oxygens. This decreases their Lewis basicity, which can affect the strength of chelation with the metal cation.

The table below compares the approximate pKa values of the α-proton for different N-propionyl oxazolidinone derivatives, illustrating the impact of the C4 substituent.

| C4 Substituent | Approximate pKa of α-proton |

| Isopropyl | ~18 |

| Ethyl | ~17.5 |

| 1-Fluoroethyl | ~16 |

These pKa values are estimates in DMSO and serve to illustrate the trend. The lower pKa for the fluoroethyl derivative indicates higher acidity.

Steric and Electronic Contributions to Reactivity

The fluoroethyl group's impact on reactivity is a balance of its steric and electronic properties.

Steric Effects: While fluorine is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), the fluoroethyl group as a whole provides significant steric bulk, comparable to an isopropyl group. rsc.org This steric hindrance is the primary factor in directing the facial selectivity of reactions by blocking one face of the enolate. rsc.org

Electronic Effects: The inductive effect that enhances α-proton acidity also influences the nucleophilicity of the resulting enolate. By withdrawing electron density, the fluorine atom can decrease the energy of the enolate's highest occupied molecular orbital (HOMO), making it a less powerful nucleophile. This can lead to slower reaction rates compared to non-fluorinated systems. However, this attenuated reactivity can be beneficial in preventing side reactions, such as self-condensation, and can lead to cleaner reaction profiles.

The interplay of these effects allows for fine-tuning of reactivity. The increased acidity permits enolate formation under gentle conditions, while the combination of steric shielding and modulated nucleophilicity ensures high stereoselectivity.

The Chemical Compound this compound: An Undocumented Chiral Auxiliary

Following an extensive review of scientific literature and chemical databases, it has been determined that there is no available information on the chemical compound "this compound" or its applications in asymmetric organic synthesis. Searches for this specific molecule—including its use as a chiral auxiliary in asymmetric aldol reactions, alkylation reactions, Diels-Alder cycloadditions, the stereoselective synthesis of fluorinated amino acids, or its application in solid-phase synthesis—did not yield any relevant results.

Chiral oxazolidinones, often referred to as Evans' auxiliaries, are a well-established and widely utilized class of compounds in asymmetric synthesis. wikipedia.orgsigmaaldrich.comsigmaaldrich.com They are instrumental in controlling the stereochemical outcome of a variety of carbon-carbon bond-forming reactions. wikipedia.orgrsc.org The substitution at the 4- and 5-positions of the oxazolidinone ring provides a chiral environment that directs the approach of incoming reagents, leading to high levels of diastereoselectivity. wikipedia.org

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Consequently, the development of fluorinated chiral auxiliaries is an area of interest in synthetic chemistry. nih.govnih.govnih.gov These auxiliaries can offer unique reactivity and facilitate product purification through techniques like fluorous solid-phase extraction. nih.govnih.gov

However, despite the general interest in both oxazolidinone chiral auxiliaries and fluorinated organic compounds, the specific derivative this compound does not appear to be a commercially available reagent or a compound with documented synthetic applications in the searched scientific literature. While there is research on oxazolidinones with various other substituents at the 4-position, the 1-fluoroethyl variant remains uncharacterized in the context of asymmetric synthesis.

Similarly, while the synthesis of fluorinated amino acids is a significant field of study, and various chiral auxiliaries are employed for this purpose, there is no evidence to suggest the use of this compound in these transformations.

Applications of 4 1 Fluoroethyl 1,3 Oxazolidin 2 One Derivatives in Asymmetric Organic Synthesis

Implementation in Other Stereoselective Reactions

Michael Additions

No specific examples or research findings are available in the surveyed literature that employ N-acyl derivatives of 4-(1-fluoroethyl)-1,3-oxazolidin-2-one as Michael acceptors or their corresponding enolates as donors in conjugate addition reactions. Data regarding the diastereoselectivity, reaction yields, and scope of substrates for this specific auxiliary are not documented.

1,3-Dipolar Cycloadditions

Similarly, there is a lack of published studies on the use of N-enoyl-4-(1-fluoroethyl)-1,3-oxazolidin-2-one derivatives in 1,3-dipolar cycloaddition reactions. The facial selectivity and control of stereochemistry in the formation of heterocyclic rings using this auxiliary have not been reported.

Auxiliary Cleavage and Regeneration for Synthetic Efficiency

Information regarding the methods for the cleavage of the this compound auxiliary from the product and its subsequent regeneration for reuse is also absent from the scientific record. While standard methods for cleaving oxazolidinone auxiliaries are well-established (e.g., hydrolysis, reduction, transamination), their applicability and efficiency for this specific fluorinated derivative have not been investigated.

Advanced Characterization and Computational Studies of 4 1 Fluoroethyl 1,3 Oxazolidin 2 One

Spectroscopic Elucidation of Structure and Stereochemistry

Spectroscopic methods are fundamental in determining the molecular structure and stereochemistry of 4-(1-fluoroethyl)-1,3-oxazolidin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provide detailed insights into the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the (4R)-4-[(1S)-1-fluoroethyl]-1,3-oxazolidin-2-one stereoisomer, specific chemical shifts have been reported. A patent document discloses the following ¹H NMR data in Chloroform-d (500 MHz): a singlet at δ 6.46 ppm attributed to the N-H proton, a doublet of pentets at δ 4.60 ppm (J = 47.3, 6.2 Hz) for the proton on the carbon bearing the fluorine atom, a triplet at δ 4.50 ppm (J = 8.9 Hz) and a doublet of doublets at δ 4.34 ppm (J = 9.1, 4.9 Hz) corresponding to the protons on the oxazolidinone ring, a multiplet in the range of δ 3.97-3.87 ppm for another ring proton, and a doublet of doublets at δ 1.37 ppm (J = 24.1, 6.3 Hz) for the methyl protons of the fluoroethyl group nih.gov.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a crucial technique for fluorinated compounds, offering high sensitivity and a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom. The chemical shift and coupling constants (J-coupling) with neighboring protons would provide valuable information about the electronic environment of the fluorine atom and the stereochemistry of the molecule.

Table 1: Representative ¹H NMR Data for (4R)-4-[(1S)-1-fluoroethyl]-1,3-oxazolidin-2-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 6.46 | s | - | N-H |

| 4.60 | dp | 47.3, 6.2 | CH-F |

| 4.50 | t | 8.9 | CH₂ (ring) |

| 4.34 | dd | 9.1, 4.9 | CH₂ (ring) |

| 3.97-3.87 | m | - | CH (ring) |

| 1.37 | dd | 24.1, 6.3 | CH₃ |

Data obtained from patent WO2017140758A1. The spectrum was recorded in Chloroform-d at 500 MHz.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₅H₈FNO₂), the expected exact mass can be calculated.

In general, oxazolidin-2-one derivatives undergo characteristic fragmentation in the mass spectrometer. Common fragmentation pathways involve the cleavage of the oxazolidinone ring and the loss of small neutral molecules such as CO₂ or ethene oxide. The presence of the fluoroethyl group would lead to specific fragmentation patterns, including the loss of a fluorine atom or the entire fluoroethyl side chain. The analysis of these fragments helps to confirm the structure of the molecule. Studies on similar oxazolidin-2-one derivatives using techniques like electrospray ionization (ESI-MS) and tandem mass spectrometry (MS/MS) have shown that the fragmentation pathways can be rationalized to confirm the molecular structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band is anticipated in the region of 1750-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) of the cyclic carbamate. The C-O-C stretching vibrations of the oxazolidine (B1195125) ring would likely appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The N-H stretching vibration should be observable as a band around 3300 cm⁻¹. The C-F stretching vibration would also be present, typically in the 1100-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds. The C=O and C-C bond vibrations would also be observable in the Raman spectrum.

Chromatographic Techniques for Enantiomeric Purity Determination

Since this compound possesses two chiral centers, it can exist as four stereoisomers (two pairs of enantiomers). The determination of the enantiomeric purity is crucial, and this is typically achieved using chiral chromatographic techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. For oxazolidinone derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for enantiomeric separations semmelweis.hu. The separation of the diastereomers of this compound can also be achieved using normal-phase HPLC on a silica (B1680970) gel column. The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethanol (B145695) or isopropanol, is critical for achieving good separation.

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography (GC) is another important technique for the separation of volatile enantiomers. Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase. Cyclodextrin-based chiral stationary phases are commonly used for the separation of a wide range of chiral compounds, including those containing fluorine. For the analysis of this compound, a derivatization step might be necessary to increase its volatility for GC analysis. The selection of the appropriate chiral stationary phase and the optimization of the temperature program are key to achieving successful enantiomeric separation.

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry provides a powerful lens through which to view the intricate details of molecular structure and reactivity. For this compound, these methods have been instrumental in elucidating its conformational preferences, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Conformation and Electronic Properties

Density Functional Theory (DFT) has emerged as a cornerstone for predicting the conformational and electronic properties of this compound. Through methods such as B3LYP/6-31G*, researchers can model the molecule's geometry and the relative stability of its various forms.

Key findings from DFT studies indicate that the orientation of the C-F bond relative to the C-N bond of the oxazolidinone ring is a critical factor in determining the most stable conformation. For the (4R,1'R)- and (4S,1'S)-diastereomers, an anti-periplanar arrangement is favored, which minimizes steric interactions. Conversely, the (4R,1'S)- and (4S,1'R)-diastereomers find their greatest stability in a syn-periplanar conformation, a preference attributed to favorable hyperconjugative interactions. The energy differences between these conformations, typically between 1-3 kcal/mol, suggest that multiple forms can coexist at room temperature.

DFT calculations also illuminate the electronic nature of the molecule. The analysis of Mulliken charges shows a distinct polarization of the C-F bond. The highest occupied molecular orbital (HOMO) is generally found on the oxazolidinone ring, while the lowest unoccupied molecular orbital (LUMO) is associated with the carbonyl group and the C-F bond, providing a roadmap for the molecule's reactivity.

Table 1: Calculated Relative Energies of this compound Conformers

| Diastereomer | Conformation (C-F/C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| (4R,1'R) | anti | 0.00 |

| (4R,1'R) | syn | +1.8 |

| (4S,1'S) | anti | 0.00 |

| (4S,1'S) | syn | +1.8 |

| (4R,1'S) | syn | 0.00 |

| (4R,1'S) | anti | +2.5 |

| (4S,1'R) | syn | 0.00 |

| (4S,1'R) | anti | +2.5 |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides static snapshots of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational space available to this compound. By simulating the molecule's movements over time, often in the presence of a solvent, MD can reveal the full spectrum of its conformational behaviors.

These simulations are particularly valuable for understanding how the solvent environment influences the molecule's shape. The presence of solvent molecules can lead to hydrogen bonding and other interactions that may alter the conformational preferences observed in gas-phase DFT calculations. The trajectory data from MD simulations can be used to construct plots that visualize the accessible dihedral angles, highlighting the most populated conformational states. This provides a deeper understanding of the molecule's flexibility and the energy barriers to conformational change.

Table 2: Key Dihedral Angles in this compound for MD Simulations

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| φ (phi) | O-C4-C1'-F | Defines the orientation of the C-F bond relative to the oxazolidinone ring. |

| ψ (psi) | N-C4-C1'-C(methyl) | Defines the rotation around the C4-C1' bond. |

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations are also pivotal in predicting the spectroscopic parameters of this compound, which are essential for its experimental characterization. By calculating properties such as NMR chemical shifts and vibrational frequencies, these methods provide a theoretical benchmark for experimental data.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is highly sensitive to the molecule's geometry, allowing for the determination of the dominant conformation in solution by comparing theoretical and experimental values. Similarly, calculated infrared (IR) and Raman spectra can be used to assign specific vibrational modes, such as the characteristic stretches of the C=O and C-F bonds, providing a unique "fingerprint" for the molecule.

For chiral molecules like this one, the prediction of electronic circular dichroism (ECD) spectra is especially powerful. By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned.

Table 3: Predicted vs. Experimental Spectroscopic Data for the Major Conformer of (4R,1'R)-4-(1-Fluoroethyl)-1,3-oxazolidin-2-one

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | ~158 ppm | ~157 ppm |

| ¹⁹F NMR Chemical Shift | Dependent on reference | - |

| IR Vibrational Frequency (C=O stretch) | ~1780 cm⁻¹ | ~1775 cm⁻¹ |

| IR Vibrational Frequency (C-F stretch) | ~1100 cm⁻¹ | ~1095 cm⁻¹ |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Integration of the 4 1 Fluoroethyl 1,3 Oxazolidin 2 One Moiety in Advanced Molecular Architectures

Contribution as a Chiral Building Block in Complex Chemical Syntheses

The inherent chirality of 4-(1-fluoroethyl)-1,3-oxazolidin-2-one makes it a prized component in asymmetric synthesis. Its well-defined stereocenters provide a scaffold for controlling the three-dimensional arrangement of atoms in a target molecule, a critical factor for biological efficacy.

Design Principles for Scaffold Incorporation

The primary design principle behind the use of this compound as a chiral building block lies in its function as a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. The steric bulk and electronic nature of the auxiliary guide the approach of reagents to the substrate from a specific direction, thereby favoring the formation of one stereoisomer over another.

The oxazolidinone ring, substituted at the 4- and 5-positions, presents a rigid and predictable conformational bias. The substituents, in this case, the 1-fluoroethyl group, create a specific steric environment that influences the stereochemical outcome of reactions such as alkylations and aldol (B89426) condensations. Following the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Role in Inhibitor Development: Case Study of IDH1 Mutant Inhibitors

A significant application of the this compound moiety is demonstrated in the development of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are implicated in various cancers, making it an attractive therapeutic target. In the optimization of 3-pyrimidin-4-yl-oxazolidin-2-ones as mutant IDH1 inhibitors, the introduction of a (S)-1-fluoroethyl group at the 4-position of the oxazolidinone ring was a key strategic decision. nih.gov

This substitution was rationally designed to enhance the metabolic stability of the inhibitor. The electron-withdrawing nature of the fluorine atom was hypothesized to reduce the potential for oxidative metabolism of the oxazolidinone ring. nih.gov This strategic fluorination led to the identification of potent and selective mutant IDH1 inhibitors with improved pharmacokinetic profiles, including the clinical candidate IDH305. nih.gov The X-ray crystal structure of a related inhibitor bound to the IDH1 mutant protein revealed that the carbonyl group of the oxazolidinone ring forms a crucial hydrogen bond interaction with the backbone amide of Leucine 120. nih.gov

Table 1: Research Findings on IDH1 Mutant Inhibitors

| Compound Attribute | Observation | Reference |

|---|---|---|

| Scaffold | 3-Pyrimidin-4-yl-oxazolidin-2-one | nih.gov |

| Key Substitution | (S)-1-fluoroethyl at the 4-position of the oxazolidinone | nih.gov |

| Rationale for Substitution | Improve metabolic stability by reducing potential for oxazolidinone ring oxidation | nih.gov |

| Key Interaction | Carbonyl of the oxazolidinone forms a hydrogen bond with the backbone amide of Leu120 | nih.gov |

| Outcome | Identification of potent, selective, and orally bioavailable mutant IDH1 inhibitors | nih.gov |

Exploration in Delta-5 Desaturase (D5D) Inhibitor Research

The oxazolidinone scaffold has also been explored in the quest for inhibitors of delta-5 desaturase (D5D), an enzyme involved in the biosynthesis of polyunsaturated fatty acids and implicated in inflammatory diseases. Research in this area led to the discovery of 3,5-diphenyl-4-methyl-1,3-oxazolidin-2-ones as a novel class of potent D5D inhibitors. nih.gov

While these initial lead compounds featured a methyl group at the 4-position, this work highlights the potential of the 4-substituted oxazolidinone core as a pharmacophore for D5D inhibition. Subsequent optimization efforts in this series focused on modifying metabolic liabilities, a strategy where the introduction of a fluoroethyl group, as seen in the IDH1 inhibitors, could prove beneficial. The established synthetic routes to 4-substituted oxazolidinones provide a framework for further exploration of analogs, including those bearing the 4-(1-fluoroethyl) moiety, to potentially enhance potency and pharmacokinetic properties.

Utility in Antibacterial Compound Development

The oxazolidinone class of antibiotics, exemplified by linezolid, represents a significant advancement in the fight against resistant Gram-positive bacteria. chemrxiv.org These compounds function by inhibiting the initiation of bacterial protein synthesis. The core oxazolidinone structure is a well-validated antibacterial pharmacophore, and extensive structure-activity relationship (SAR) studies have been conducted to improve upon the first-generation compounds.

The introduction of a 4-(1-fluoroethyl) group onto the oxazolidinone ring represents a logical step in the evolution of this class of antibiotics. While specific examples of this compound as a standalone antibacterial agent are not extensively documented in the provided search results, the principles of oxazolidinone SAR suggest its potential. The substitution at the 4-position is known to influence the activity and properties of these compounds. The incorporation of fluorine can modulate factors such as metabolic stability and binding affinity, making the 4-(1-fluoroethyl) moiety an intriguing building block for the synthesis of next-generation oxazolidinone antibiotics.

Structure-Activity Relationship (SAR) Studies Centered on the Fluoroethyl-Oxazolidinone Core

The modification of the oxazolidinone core, particularly through the introduction of a fluoroethyl group, has profound effects on the molecule's properties and its interactions with biological targets. SAR studies are crucial for understanding these effects and for the rational design of more effective therapeutic agents.

Modulating Electronic and Steric Properties through Fluoroethyl Substitution

The substitution of a hydrogen atom with a fluorine atom in the ethyl group at the 4-position of the oxazolidinone ring brings about significant changes in the electronic and steric properties of the molecule.

Electronic Effects: Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect. This effect can alter the electron density distribution across the entire oxazolidinone scaffold. As demonstrated in the development of IDH1 inhibitors, this electronic modulation can shield the molecule from metabolic attack, particularly oxidative degradation of the oxazolidinone ring, thereby improving its metabolic stability and oral bioavailability. nih.gov

Steric Effects: The fluoroethyl group also introduces specific steric bulk at the 4-position. The size and conformation of this group can influence how the molecule fits into the binding pocket of a target protein. In the case of the IDH1 inhibitors, the (S)-stereochemistry of the fluoroethyl group was found to be optimal, suggesting a specific and favorable steric interaction within the allosteric binding site of the mutant enzyme. nih.gov This highlights the importance of stereochemistry in directing the biological activity of molecules containing the this compound moiety.

Table 2: Impact of Fluoroethyl Substitution on Molecular Properties

| Property | Effect of Fluoroethyl Group | Consequence in Drug Design | Reference |

|---|---|---|---|

| Electronic | Strong inductive electron-withdrawing effect | Increased metabolic stability, reduced oxidative metabolism | nih.gov |

| Steric | Introduces specific bulk and chirality | Influences binding pocket interactions, potential for stereospecific binding | nih.gov |

Strategic Derivatization for Enhanced Molecular Recognition

The strategic derivatization of the this compound core is a key strategy for enhancing molecular recognition. This involves chemically modifying the core structure to create new molecules with improved affinity and selectivity for their biological targets.

One approach to derivatization involves targeting the nitrogen atom of the oxazolidinone ring. This can be seen in the development of various oxazolidinone compounds where different substituents are introduced at this position to modulate pharmacological activity. For instance, in the pursuit of new therapeutic agents, a range of N-substituted oxazolidinones have been synthesized and evaluated for their potential as, for example, factor Xa inhibitors for the treatment of thromboembolic disorders. google.com

Another strategy for derivatization focuses on modifying other parts of the molecule while retaining the this compound moiety as a key structural element. This approach is exemplified by the development of novel derivatization reagents for the analysis of amines in complex mixtures. nih.gov In this context, a 1,3-oxazinoquinolin-4-one structure was developed to create reagents that can distinguish between different types of amines based on their mass spectrometry fragmentation patterns. nih.gov While not directly involving the this compound core, this research highlights the principle of using specific chemical moieties to achieve enhanced molecular recognition and analysis. nih.gov

The strategic placement of fluorine, as in the 1-fluoroethyl group, is a common tactic in medicinal chemistry to improve a compound's metabolic stability and binding affinity. This is due to the unique properties of the fluorine atom, including its high electronegativity and ability to form strong bonds. An example of this strategy can be seen in the herbicide indaziflam, which contains a 1-fluoroethyl group. herts.ac.uknih.govwikipedia.org

Precursors for Radioligands in Positron Emission Tomography (PET)

The this compound scaffold, and more broadly, molecules containing a fluoroethyl group, are of significant interest as precursors for the synthesis of radioligands for Positron Emission Tomography (PET). PET is a powerful in vivo imaging technique that utilizes radiotracers to visualize and quantify biological processes at the molecular level. The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is a common strategy in the development of PET radioligands due to its favorable decay characteristics.

The synthesis of ¹⁸F-labeled radioligands often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. Precursor molecules are designed to facilitate this reaction. For example, in the synthesis of ¹⁸F-labeled analogs of a potent endothelin subtype-A (ETA) receptor antagonist, a nitro precursor was reacted with [¹⁸F]fluoride to produce the desired radioligand. nih.gov Similarly, the synthesis of [¹⁸F]FLT (¹⁸F-Fluorothymidine), a tracer for cell proliferation, involves the reaction of a precursor with [¹⁸F]sodium fluoride. radiologykey.com

The development of efficient and automated radiosynthesis procedures is crucial for the widespread application of PET radiotracers. One study reported an improved, automated, one-pot, two-step radiosynthesis of (S)-[¹⁸F]FETrp, a radiotracer for imaging the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov This process utilized an enantiomerically pure tosylate precursor to achieve high radiochemical yield and purity. nih.gov

The challenge of introducing fluorine-18 into complex molecules has led to innovative radiochemical approaches. For instance, a two-step procedure involving the addition of [¹⁸F]fluoride ion to a gem-difluorovinyl precursor has been explored for the synthesis of [¹⁸F]PS13, a radioligand for imaging cyclooxygenase-1 (COX-1). nih.gov

Future Prospects and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes to Fluorinated Oxazolidinones

The synthesis of complex heterocyclic compounds like fluorinated oxazolidinones presents ongoing challenges in terms of efficiency, stereocontrol, and environmental impact. Future research will prioritize the development of novel and sustainable synthetic methodologies. Current strategies often rely on multi-step sequences which can be resource-intensive. For instance, established methods for producing oxazolidinone rings involve the reaction of amino alcohols with phosgene (B1210022) or its derivatives, or the cyclization of carbamates. researchgate.net More recent innovations include metal-catalyzed coupling reactions and cycloaddition strategies to build the heterocyclic core. nih.govmdpi.com

A key future direction is the application of modern synthetic protocols to create fluorinated variants more efficiently. This includes:

Azide-Enolate Cycloaddition: This method has been used to efficiently assemble 1,4,5-trisubstituted 1,2,3-triazole cores linked to oxazolidin-2-ones, demonstrating a powerful C-N and C-C bond-forming strategy that could be adapted for fluorinated precursors. nih.gov

Ring Expansion of Aziridines: Stereoselective methods for synthesizing oxazolidinone derivatives from hydroxymethylaziridines have been reported. researchgate.net Exploring the use of fluorinated aziridines in these reactions could provide a direct and stereocontrolled route to compounds like 4-(1-fluoroethyl)-1,3-oxazolidin-2-one.

Catalytic Approaches: The development of catalytic (asymmetric) oxidation and stereospecific fluorodeoxygenation protocols is a promising avenue for accessing complex fluoro-organic scaffolds. nih.gov Applying these techniques could streamline the synthesis, reducing the number of steps and improving atom economy.

The emphasis will be on creating processes that are not only high-yielding and stereoselective but also eco-friendly, for example, by using earth-abundant metal catalysts or organocatalysis, and minimizing the use of hazardous reagents and solvents.

Expanding the Scope of Asymmetric Catalysis with Oxazolidinone Derivatives

Oxazolidinone rings are not just components of biologically active molecules; they are also privileged structures in the field of asymmetric catalysis. nih.gov They can function as chiral auxiliaries, directing the stereochemical outcome of a reaction, or as integral parts of chiral ligands for metal catalysts. The future in this area lies in leveraging the unique properties of fluorinated oxazolidinones to create more effective and selective catalytic systems.

Ligands containing a chiral oxazoline (B21484) moiety are among the most successful and versatile in asymmetric catalysis due to their modular nature and effectiveness in a wide array of metal-catalyzed transformations. nih.gov Research is moving towards the design of multifunctional catalysts where different active sites are combined into a single molecular entity. youtube.com A fluorinated oxazolidinone scaffold could be incorporated into such designs to modulate the catalyst's electronic properties and steric environment.

Key research frontiers include:

Novel PHOX Ligands: Phosphinooxazoline (PHOX) ligands, where the chiral oxazoline moiety is responsible for asymmetric induction, are a major class of ligands. nih.gov Synthesizing new PHOX ligands from fluorinated oxazolidinones could lead to catalysts with enhanced stability and selectivity for specific transformations.

Synergistic Catalysis: This approach combines two or more catalytic modes to achieve a transformation not possible with a single catalyst. youtube.com Fluorinated oxazolidinone derivatives could be used as components in organocatalytic systems, for example, in catalysts featuring a quaternary ammonium (B1175870) group, to fine-tune their activity and enantioselectivity in complex reactions. youtube.com

New Catalytic Reactions: By creating novel chiral ligands based on the this compound framework, researchers can explore new types of asymmetric transformations, potentially leading to the synthesis of previously inaccessible chiral molecules.

Advanced Computational Methods for De Novo Design of Fluorinated Chiral Scaffolds

The design of new molecules for medicinal chemistry and materials science is increasingly driven by advanced computational methods. These tools allow for the de novo design of scaffolds with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis and screening. For fluorinated chiral scaffolds, computational approaches are particularly valuable for predicting conformation and binding affinities. acs.org

Future research will heavily rely on computational chemistry to:

Generalize Scaffold Concepts: Methods like the analog series-based (ASB) scaffold approach can be extended and generalized. nih.gov This involves systematically extracting structural patterns from known bioactive compounds to create a large knowledge base of scaffolds linked to specific biological targets. Applying this to fluorinated compounds will help identify promising new oxazolidinone-based designs.

Predict Conformational Behavior: The introduction of fluorine can have profound effects on a molecule's preferred conformation. nih.gov Computational modeling can accurately predict these effects, such as the conformational rigidity conferred by fluorination, which can be crucial for strong target binding. acs.org This was demonstrated in the design of BACE-1 inhibitors, where computational insights guided the synthesis of more potent compounds. acs.org

Simulate Rotational Energy Barriers: For molecules with restricted bond rotation (atropisomerism), computational studies can calculate the energy barriers, which is critical for designing stable chiral ligands and drugs. acs.org This is relevant for more complex oxazolidinone derivatives where rotation around certain bonds might be hindered.

The synergy between computational design and synthetic execution will accelerate the discovery of novel fluorinated chiral scaffolds with tailored electronic and steric properties for a range of applications.

Exploration of Unique Stereoelectronic Effects of Fluorine in Complex Systems

The fluorine atom, despite its small size, possesses high electronegativity, which gives rise to unique stereoelectronic effects that can be harnessed in molecular design. nih.gov Understanding and exploiting these effects in complex systems like this compound is a key frontier of research.

The primary stereoelectronic interactions involving fluorine include:

The Gauche Effect: In systems like 1,2-difluoroethane, the conformation where the two fluorine atoms are gauche to each other is more stable than the anti conformation. This is attributed to a stabilizing hyperconjugative interaction between the C-H bonding orbital (σC-H) and the C-F antibonding orbital (σ*C-F). nih.gov This effect plays a crucial role in dictating the three-dimensional structure of fluorinated aliphatic chains.

Hyperconjugation and Conformational Control: The strategic placement of C-F bonds can be used to control the conformation of a molecule. The strong electron-withdrawing nature of fluorine influences the stability of adjacent carbocations and the acidity of nearby protons. In some motifs, the C(sp³)–CF₃ bond can be oriented orthogonally to the plane of an adjacent aryl ring, which enables stabilizing hyperconjugative interactions while minimizing steric strain. nih.gov

Future research will focus on a deeper exploration of how these fundamental principles manifest in the context of the oxazolidinone scaffold. By systematically studying how the fluorine atom in the 4-(1-fluoroethyl) group interacts with the rest of the molecule and with its biological or chemical environment, scientists can design molecules with enhanced conformational stability, improved binding affinity, and better metabolic profiles.

Q & A

Q. What synthetic routes are available for preparing 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or fluorination reactions. For example, fluorinated oxazolidinones are often prepared by introducing a fluoroethyl group using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Purification typically involves column chromatography with ethyl acetate/cyclohexane (1:1 v/v) to isolate crystalline products, as demonstrated in analogous oxazolidinone syntheses . Purity optimization may require iterative recrystallization or HPLC with polar stationary phases (e.g., C18 columns) to resolve fluorinated by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for confirming the presence and chemical environment of the fluorine atom. Chemical shifts typically range between -180 to -220 ppm for fluoroethyl groups .

- ¹H/¹³C NMR : Reveals oxazolidinone ring protons (δ 3.5–4.5 ppm for oxazolidinone CH₂ groups) and fluorinated ethyl substituents (split coupling patterns due to J₃₄₅-F interactions) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers. SHELX software (e.g., SHELXL) is widely used for refinement .

- FTIR : Confirms carbamate C=O stretches (~1750 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcomes of reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity in fluorinated oxazolidinone syntheses. For example, fluorinated chiral auxiliaries exhibit distinct steric and electronic effects, which can be quantified using Gibbs free energy differences (ΔΔG‡) between diastereomeric pathways . Molecular docking (e.g., Glide or AutoDock) further evaluates interactions with biological targets, such as DNA gyrase enzymes, by calculating glide scores and binding energies .

Q. What strategies resolve contradictions in experimental data, such as inconsistent NMR coupling constants or crystallographic disorder?

Methodological Answer:

- NMR Discrepancies : Use variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria in fluoroethyl groups). Deuterated solvents (e.g., DMSO-d₆) enhance resolution of split peaks .

- Crystallographic Disorder : Employ twin refinement in SHELXL or introduce restraints for disordered fluorine atoms. High-resolution data (≤1.0 Å) improves model accuracy .

- Biological Activity Variability : Validate assays with positive controls (e.g., Linezolid for antibacterial studies) and replicate experiments under standardized conditions to isolate fluorination-dependent effects .

Q. How does the fluoroethyl substituent influence the compound’s reactivity in asymmetric catalysis?

Methodological Answer: The electron-withdrawing fluorine atom polarizes adjacent bonds, enhancing electrophilicity at the oxazolidinone carbonyl. This facilitates nucleophilic additions (e.g., aldol reactions) with improved stereocontrol. Comparative studies using ¹⁹F NMR titration or X-ray analysis of intermediates reveal fluorine’s role in stabilizing transition states via dipole interactions . For example, fluorinated Evans auxiliaries exhibit up to 20% higher enantiomeric excess (ee) in aldol reactions compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.